ALPHA-METHYLCINNAMALDEHYDE

Skin Sensitization Safety Assessment Fragrance Toxicology

Alpha-methylcinnamaldehyde (α-MCA; CAS 101-39-3; 2-methyl-3-phenyl-2-propenal) is an α-substituted derivative of cinnamaldehyde, possessing a methyl group at the alpha position of the acrolein side chain. This substitution distinguishes it from the parent compound by reducing its electrophilic reactivity toward biological nucleophiles, which directly alters its safety profile.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B7806429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALPHA-METHYLCINNAMALDEHYDE
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CC=C1)C=O
InChIInChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyVLUMOWNVWOXZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
insoluble in water;  soluble in oils
miscible (in ethanol)

Alpha-Methylcinnamaldehyde: A Differentiated Cinnamaldehyde Derivative for Antifungal, Anti-Tyrosinase, and Fragrance Procurement


Alpha-methylcinnamaldehyde (α-MCA; CAS 101-39-3; 2-methyl-3-phenyl-2-propenal) is an α-substituted derivative of cinnamaldehyde, possessing a methyl group at the alpha position of the acrolein side chain [1]. This substitution distinguishes it from the parent compound by reducing its electrophilic reactivity toward biological nucleophiles, which directly alters its safety profile [2]. The compound is primarily studied as an antifungal agent, tyrosinase inhibitor, and fragrance ingredient. Unlike cinnamaldehyde, α-MCA is classified as a weak skin sensitizer and has been assessed as safe at current levels of intake by JECFA for flavoring applications [3].

Why Alpha-Methylcinnamaldehyde Cannot Be Substituted by Cinnamaldehyde, Curcumin, or Other Alpha-Substituted Derivatives


Attempts to replace α-methylcinnamaldehyde with cinnamaldehyde overlook a fundamental structure-activity relationship: α-substitution drastically reduces the compound's reactivity toward ε-amino groups on proteins [1]. This translates to a significantly lower skin sensitization potency compared to the parent compound, as confirmed by the Direct Peptide Reactivity Assay (DPRA) [2]. Simultaneously, α-MCA exhibits superior anticandidal activity to curcumin against drug-resistant Candida isolates, with a 2- to 6.5-fold lower MIC90 [3]. Among its own sub-class, its tyrosinase inhibitory potency is inferior to the brominated analog α-bromocinnamaldehyde, meaning selection is driven by the intended application, not a universal ranking [4]. None of these counterbalancing features are shared by a single alternative.

Quantitative Differentiation Guide for Alpha-Methylcinnamaldehyde: Head-to-Head Evidence vs. Key Comparators


Reduced Skin Sensitization Risk: DPRA Reactivity and LLNA Potency vs. Cinnamaldehyde

Alpha-methylcinnamaldehyde displays profoundly lower reactivity to the cysteine peptide in the Direct Peptide Reactivity Assay (DPRA) compared to cinnamaldehyde. Specifically, the DPRA cysteine depletion was measured at 10.4% for α-methylcinnamaldehyde versus 70.6% for cinnamaldehyde, demonstrating a 60.2 percentage-point reduction in peptide binding reactivity [1]. This is consistent with the class-level observation that α-substituted cinnamaldehydes react very slowly or not at all with amines, which are the molecular initiating event for skin sensitization by the parent compound [2]. In the Local Lymph Node Assay (LLNA), α-methylcinnamaldehyde exhibits an EC3 value of approximately 3543 μg/cm², categorizing it as a weak sensitizer, compared to cinnamaldehyde's EC3 range of 1.4–3.0% (moderate sensitizer) [3].

Skin Sensitization Safety Assessment Fragrance Toxicology

Superior Anticandidal Activity and H+-Efflux Inhibition Against Drug-Resistant Candida vs. Curcumin

In a direct comparative study against 38 Candida strains including fluconazole-resistant clinical isolates, α-methylcinnamaldehyde (MCD) demonstrated markedly lower MIC90 values compared to curcumin (CUR). The MIC90 of MCD ranged from 100 to 250 μg/mL for sensitive strains and 100 to 200 μg/mL for resistant strains, whereas CUR required 250 to 650 μg/mL and 250 to 500 μg/mL, respectively [1]. Mechanistically, MCD achieved 2-fold greater inhibition of H+-efflux at their respective MIC90 values—averaging 52-54% inhibition for MCD versus 24-32% for CUR—leading to greater intracellular acidification (pHi 6.20 for MCD vs. pHi 6.39 for CUR vs. pHi 6.68 for untreated controls) [1]. MCD also exhibited lower hemolytic activity (13.00%) than fluconazole (20.00%) at therapeutic MIC levels [1].

Antifungal Efficacy Drug-Resistant Candida Mechanism of Action

Tyrosinase Inhibitory Mechanism and Rank-Order Potency Among α-Substituted Cinnamaldehydes

A head-to-head comparison of three alpha-substituted cinnamaldehyde derivatives on mushroom tyrosinase demonstrated that α-methylcinnamaldehyde (α-MCA) is the least potent inhibitor within the series, with IC50 values of 0.440 mM for monophenolase activity and 0.450 mM for diphenolase activity [1]. For context, α-bromocinnamaldehyde exhibited IC50 values of 0.075 mM (monophenolase) and 0.049 mM (diphenolase), representing a 5.9-fold and 9.2-fold higher potency, respectively [1]. Unlike the reference metalloenzyme inhibitor kojic acid, these α-substituted derivatives do not chelate the dinuclear copper center directly. Molecular docking studies instead reveal interactions with amino acid residues in the active site pocket through a static quenching mechanism that is fully reversible for all three derivatives [1].

Tyrosinase Inhibition Melanin Biosynthesis Structure-Activity Relationship (SAR)

Absence of Direct Cytotoxicity in Mammalian Cells vs. Potent Antifungal Metal Complexes

In a study investigating the biological activity of α-methyl trans cinnamaldehyde and its N,N′-bis Schiff base ligand with Co(II) and Ni(II) metal complexes, the parent α-methylcinnamaldehyde was found to NOT exhibit any measurable toxicity against H9c2 rat cardiac myoblast cells at the tested concentrations [1]. In stark contrast, its Co(II) complex induced an average of 19% cellular toxicity under the same experimental conditions, while the Ni(II) complex produced similar levels of cytotoxicity [1]. This differential toxicity occurred despite the metal complexes being 17.78- and 21.46-fold more effective than the parent molecule in inhibiting fungal growth in liquid media [1].

Cytotoxicity Therapeutic Selectivity Coordination Chemistry

Validated Application Scenarios for Alpha-Methylcinnamaldehyde Based on Differentiation Evidence


Consumer Fragrance and Personal Care Products Requiring Low Skin Sensitization Risk

Formulators prioritizing skin safety in leave-on cosmetics, deodorants, or fine fragrances should select α-methylcinnamaldehyde over cinnamaldehyde. The evidence demonstrates a 60.2-percentage-point lower cysteine depletion and a >1000-fold shift in the LLNA potency classification from moderate to weak [1]. The RIFM safety assessment confirms no concern for genetic toxicity and supports use up to 0.016% in fine fragrance with an aggregate systemic exposure of 0.013 mg/kg/day [2].

Antifungal Preservative Development Against Azole-Resistant Candida Species

For topical antifungal formulations or medical device coatings targeting drug-resistant Candida infections, α-methylcinnamaldehyde provides a validated alternative to azole drugs. Its MIC90 range of 100-200 µg/mL against fluconazole-resistant clinical isolates, combined with a dual mechanism of action involving ergosterol biosynthesis and plasma membrane H+-ATPase inhibition, directly addresses the resistance gap [1]. Its lower hemolytic activity relative to fluconazole further supports its incorporation into biomedical applications [1].

Wood Preservative Formulations Leveraging Broad-Spectrum Antifungal Activity

Given its strong activity against both white-rot (Lenzites betulina) and brown-rot (Laetiporus sulphureus) fungi demonstrated in the wood-preservation literature, α-methylcinnamaldehyde is recommended as a bioactive component in environmentally benign wood protectants [1]. Its activity is comparable to the parent compound cinnamaldehyde in this context, but the α-methyl substitution may impart advantages in stability and reduced mammalian toxicity critical for commercial wood treatment products [1].

Cosmeceutical Tyrosinase Inhibition for Hyperpigmentation Disorders

For skin-lightening serums or targeted hyperpigmentation treatments, α-methylcinnamaldehyde offers a reversible, moderate-potency tyrosinase inhibitor profile with IC50 values of 0.440-0.450 mM [1]. Unlike the more potent halogenated analogs or classical copper-chelating inhibitors such as kojic acid, its favorable mammalian cell safety profile (non-toxic to H9c2 cardiac myoblasts) aligns with cosmetic safety requirements where over-suppression of melanogenesis is undesirable [2].

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